molecular formula C11H8ClFN2O2 B2593639 1-(2-chloro-5-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1189749-53-8

1-(2-chloro-5-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2593639
CAS No.: 1189749-53-8
M. Wt: 254.65
InChI Key: XRHSEDJOWBGNFS-UHFFFAOYSA-N
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Description

1-(2-Chloro-5-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a chloro-fluorophenyl group and a carboxylic acid moiety. This compound is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chloro-5-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound, such as acetylacetone.

    Introduction of the Chloro-Fluorophenyl Group: The chloro-fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction. This involves reacting a suitable precursor, such as 2-chloro-5-fluorobenzonitrile, with the pyrazole intermediate.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale synthesis would typically employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-5-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as a carboxylate salt.

    Esterification: The carboxylic acid group can react with alcohols to form esters under acidic conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Esterification: Sulfuric acid (H2SO4) or hydrochloric acid (HCl) as catalysts.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted derivatives of the original compound.

    Reduction Products: Alcohol derivatives of the carboxylic acid group.

    Esterification Products: Ester derivatives of the carboxylic acid group.

Scientific Research Applications

1-(2-Chloro-5-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of anti-inflammatory, analgesic, and anticancer agents.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Chemical Biology: It serves as a tool compound in the study of biochemical pathways and mechanisms.

    Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and as an intermediate in the production of other chemical entities.

Mechanism of Action

The mechanism of action of 1-(2-chloro-5-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring enhance its binding affinity and specificity towards these targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex. These interactions can modulate the activity of the target, leading to the desired biological effects.

Comparison with Similar Compounds

  • 1-(2-Chloro-5-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid
  • 1-(2-Chloro-4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
  • 1-(2-Bromo-5-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid

Comparison: 1-(2-chloro-5-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is unique due to the specific positioning of the chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards biological targets, making it a valuable candidate for specific applications in medicinal chemistry and chemical biology.

Properties

IUPAC Name

1-(2-chloro-5-fluorophenyl)-5-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN2O2/c1-6-8(11(16)17)5-14-15(6)10-4-7(13)2-3-9(10)12/h2-5H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHSEDJOWBGNFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=C(C=CC(=C2)F)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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